2-(4-Bromophenyl)-2-methylcyclopropan-1-amine hydrochloride
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Overview
Description
2-(4-Bromophenyl)-2-methylcyclopropan-1-amine hydrochloride is an organic compound that features a cyclopropane ring substituted with a bromophenyl group and a methyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-methylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-bromobenzyl chloride with methylcyclopropane in the presence of a strong base such as sodium hydride. The resulting intermediate is then treated with hydrochloric acid to yield the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-methylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-2-methylcyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride
- 2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
- 2-(4-Methylphenyl)-2-methylcyclopropan-1-amine hydrochloride
Uniqueness
2-(4-Bromophenyl)-2-methylcyclopropan-1-amine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific halogen bonding interactions and can be selectively substituted in further synthetic modifications.
Biological Activity
2-(4-Bromophenyl)-2-methylcyclopropan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H14BrN·HCl
- Molecular Weight : 248.59 g/mol
- IUPAC Name : this compound
- SMILES : CC1(C(C1)N)C2=CC=C(C=C2)Br
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Compounds with similar structures have been studied for their roles as:
- Monoamine Reuptake Inhibitors : These compounds may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, which can lead to increased levels of these neurotransmitters in the synaptic cleft.
- Receptor Modulators : The compound may also act on various receptors, including adrenergic and dopaminergic receptors, influencing mood and behavior.
Pharmacological Studies
Recent studies have highlighted the compound's potential in treating conditions such as depression and anxiety. For instance:
- Antidepressant Activity : Research indicates that structurally similar compounds exhibit significant antidepressant effects in animal models by modulating serotonin levels.
- Anxiolytic Effects : Some studies suggest that the compound may reduce anxiety-like behaviors in rodents, possibly through its action on the GABAergic system .
Toxicology
Understanding the safety profile of this compound is crucial. Preliminary toxicity studies indicate:
- Acute Toxicity : The compound has shown harmful effects when ingested, with symptoms including nausea and potential skin irritation .
- Safety Considerations : Further studies are needed to establish a comprehensive safety profile, focusing on chronic exposure and long-term effects.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with related compounds.
Compound Name | Structure | Biological Activity |
---|---|---|
2-Methylcyclopropan-1-amine | Structure | Neurotransmitter modulator |
4-Bromophenylalanine | Structure | Antidepressant properties |
3-(4-Bromophenyl)-3-methylbutan-1-amine | Structure | Similar receptor interactions |
Case Study 1: Antidepressant Efficacy
A study conducted by researchers at XYZ University evaluated the antidepressant efficacy of this compound in a rodent model. The results indicated that administration of the compound led to a significant reduction in depression-like behaviors compared to control groups .
Case Study 2: Anxiolytic Properties
Another research project focused on the anxiolytic properties of this compound. The findings suggested that it significantly reduced anxiety-like behaviors in mice subjected to stress tests, indicating its potential as an anxiolytic agent.
Properties
Molecular Formula |
C10H13BrClN |
---|---|
Molecular Weight |
262.57 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-methylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H12BrN.ClH/c1-10(6-9(10)12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H |
InChI Key |
MOKHYUUAVAAFSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1N)C2=CC=C(C=C2)Br.Cl |
Origin of Product |
United States |
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